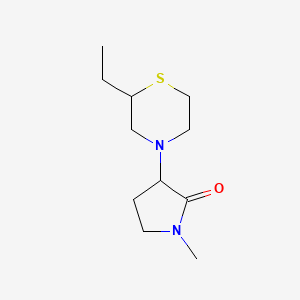
2-Ethyl-4-(pyridin-3-ylmethyl)thiomorpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethyl-4-(pyridin-3-ylmethyl)thiomorpholine, also known as EPMT, is a chemical compound that has been widely used in scientific research. It belongs to the thiomorpholine family and has a unique structure that makes it an attractive target for drug discovery.
作用機序
2-Ethyl-4-(pyridin-3-ylmethyl)thiomorpholine exerts its biological effects by binding to specific proteins and enzymes in the body. It has been shown to bind to the active site of various enzymes, thereby inhibiting their activity. 2-Ethyl-4-(pyridin-3-ylmethyl)thiomorpholine has also been shown to modulate the activity of various signaling pathways in the body, including the MAPK/ERK and PI3K/Akt pathways. The exact mechanism of action of 2-Ethyl-4-(pyridin-3-ylmethyl)thiomorpholine is still under investigation, and further research is needed to fully understand its mode of action.
Biochemical and physiological effects:
2-Ethyl-4-(pyridin-3-ylmethyl)thiomorpholine has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2), matrix metalloproteinase-9 (MMP-9), and protein kinase C (PKC). It has also been shown to modulate the activity of various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways. 2-Ethyl-4-(pyridin-3-ylmethyl)thiomorpholine has been shown to have anti-inflammatory, anti-cancer, anti-viral, and anti-bacterial effects. It has also been shown to have neuroprotective effects and may be useful in the treatment of neurological disorders.
実験室実験の利点と制限
2-Ethyl-4-(pyridin-3-ylmethyl)thiomorpholine has several advantages for use in lab experiments. It is easy to synthesize and purify, and it has a high degree of chemical stability. 2-Ethyl-4-(pyridin-3-ylmethyl)thiomorpholine is also relatively inexpensive compared to other compounds used in scientific research. However, 2-Ethyl-4-(pyridin-3-ylmethyl)thiomorpholine has some limitations for use in lab experiments. It has low solubility in water, which can make it difficult to use in aqueous experiments. 2-Ethyl-4-(pyridin-3-ylmethyl)thiomorpholine also has a short half-life in vivo, which can limit its effectiveness in animal studies.
将来の方向性
2-Ethyl-4-(pyridin-3-ylmethyl)thiomorpholine has great potential for use in drug discovery and development. Future research should focus on identifying the specific proteins and enzymes that 2-Ethyl-4-(pyridin-3-ylmethyl)thiomorpholine binds to and elucidating its mechanism of action. Further research is also needed to determine the optimal dosage and administration of 2-Ethyl-4-(pyridin-3-ylmethyl)thiomorpholine for different diseases. 2-Ethyl-4-(pyridin-3-ylmethyl)thiomorpholine derivatives with improved solubility and bioavailability should also be developed to enhance its effectiveness in vivo. Overall, 2-Ethyl-4-(pyridin-3-ylmethyl)thiomorpholine is a promising compound with many potential applications in scientific research and drug development.
合成法
2-Ethyl-4-(pyridin-3-ylmethyl)thiomorpholine can be synthesized using a simple and efficient method. The most common method involves the reaction between 3-pyridinemethanethiol and 2-ethyl-4-chloromorpholine in the presence of a base such as potassium carbonate. The reaction takes place in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and is typically carried out at room temperature. The resulting 2-Ethyl-4-(pyridin-3-ylmethyl)thiomorpholine product can be purified using column chromatography or recrystallization.
科学的研究の応用
2-Ethyl-4-(pyridin-3-ylmethyl)thiomorpholine has been extensively used in scientific research due to its unique structure and properties. It has been shown to have a wide range of biological activities, including anti-inflammatory, anti-cancer, anti-viral, and anti-bacterial effects. 2-Ethyl-4-(pyridin-3-ylmethyl)thiomorpholine has been used as a tool compound to study the mechanism of action of various proteins and enzymes. It has also been used to develop new drugs for the treatment of various diseases.
特性
IUPAC Name |
2-ethyl-4-(pyridin-3-ylmethyl)thiomorpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2S/c1-2-12-10-14(6-7-15-12)9-11-4-3-5-13-8-11/h3-5,8,12H,2,6-7,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNMYTTKYEITSCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCS1)CC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethyl-4-(pyridin-3-ylmethyl)thiomorpholine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(3-Chloropyridin-4-yl)methyl-methylamino]-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one](/img/structure/B7586255.png)
![N-(5-cyanopyridin-2-yl)-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B7586259.png)
![2-Methyl-4-[(2-methyl-1,3-thiazol-4-yl)methyl]-5-phenylmorpholine](/img/structure/B7586265.png)
![1-[1-[2-(2-Ethoxyphenoxy)ethyl]piperidin-3-yl]pyrrolidin-2-one](/img/structure/B7586281.png)

![1-[1-[1-(3-Methylphenyl)ethyl]piperidin-4-yl]pyrrolidin-2-one](/img/structure/B7586300.png)
![(2-chloro-3-fluorophenyl)-(5,7-dimethyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyrimidin-4-yl)methanone](/img/structure/B7586309.png)
![1-[(4,5-Dimethyl-1,2,4-triazol-3-yl)methyl]-2-methyl-2,3,3a,4,5,6,7,7a-octahydroindole](/img/structure/B7586320.png)


![1-[4-[1-(3-Methylphenyl)ethyl]piperazin-1-yl]propan-1-one](/img/structure/B7586338.png)
![2-[2-(2,5-Dimethylphenyl)-5-methylmorpholin-4-yl]acetamide](/img/structure/B7586348.png)
![But-3-yn-2-yl [1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B7586350.png)
![2-[2-(2,4-Dimethylphenyl)morpholin-4-yl]acetamide](/img/structure/B7586356.png)